A Technical Guide to the Chemical Structure of Tadalafil Ketolactam
A Technical Guide to the Chemical Structure of Tadalafil Ketolactam
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Tadalafil and the Emergence of Tadalafil Ketolactam
Tadalafil, marketed under the brand name Cialis among others, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[1][2] Its chemical designation is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione.[2] The inhibition of PDE5 by tadalafil leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow, which is the physiological basis for its use in treating erectile dysfunction.[1][2] Beyond this primary indication, tadalafil is also utilized in the management of benign prostatic hyperplasia and pulmonary arterial hypertension.[1]
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. The identification, characterization, and control of impurities are critical components of ensuring the safety and efficacy of any drug product. These impurities can arise from the manufacturing process, degradation of the API over time, or interaction with excipients. Tadalafil Ketolactam is one such potential impurity, representing an oxidized form of the parent drug. Understanding its chemical structure is the first and most critical step in developing analytical methods for its detection and control, thereby ensuring the quality of tadalafil-containing pharmaceuticals. This guide provides an in-depth exploration of the chemical structure of Tadalafil Ketolactam, from its fundamental properties to the analytical techniques used for its elucidation.
Part 1: Chemical Identity and Physicochemical Properties
Tadalafil Ketolactam is a derivative of tadalafil characterized by the oxidation of a methylene group adjacent to a lactam nitrogen to a ketone. This seemingly minor transformation has significant implications for the molecule's polarity, potential for intermolecular interactions, and, consequently, its chromatographic behavior and toxicological profile.
| Property | Value | Source |
| IUPAC Name | (6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][3][4]benzodiazonine-1,4,7,13-tetrone | PubChem |
| Molecular Formula | C22H19N3O6 | PubChem |
| Molecular Weight | 421.4 g/mol | PubChem |
| CAS Number | 1346605-38-6 | PubChem |
Below is a two-dimensional representation of the Tadalafil Ketolactam structure, generated from its SMILES notation.
Caption: 2D Chemical Structure of Tadalafil Ketolactam.
Part 2: A Hypothetical Framework for Structural Elucidation
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be the initial and definitive tool for confirming the molecular formula.
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Expected Molecular Ion: In positive ion electrospray ionization mode (ESI+), the protonated molecule [M+H]+ would be observed at an m/z corresponding to C22H20N3O6+, which is approximately 422.1347. This is a crucial first step in confirming the elemental composition.
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Fragmentation Pattern: Tandem MS (MS/MS) would reveal a characteristic fragmentation pattern. A prominent fragment ion would be expected at m/z 268.2, corresponding to the loss of the benzodioxole moiety, a known fragmentation pathway for tadalafil.[5] The presence of this fragment would strongly suggest that the core tadalafil structure is largely intact. Other fragments would help to pinpoint the location of the additional oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy would provide key information about the functional groups present, particularly the newly introduced ketone.
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Key Vibrational Frequencies:
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C=O Stretching (Amide/Lactam): Similar to tadalafil, strong absorption bands would be expected around 1650-1680 cm-1, corresponding to the amide and lactam carbonyl groups.
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C=O Stretching (Ketone): A new, distinct carbonyl stretching band would be anticipated in the region of 1700-1725 cm-1, indicative of the newly formed ketone.
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C-N Stretching: Bands in the 1200-1350 cm-1 region would confirm the presence of the amine and amide C-N bonds.
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Aromatic C-H and C=C Stretching: Vibrations characteristic of the aromatic rings would be observed in their expected regions (around 3000-3100 cm-1 and 1450-1600 cm-1, respectively).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H and 13C NMR, would provide the most detailed structural information, allowing for the unambiguous assignment of all atoms in the molecule.
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¹H NMR Spectroscopy (in DMSO-d6):
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Disappearance of a Methylene Signal: The most significant change compared to the 1H NMR spectrum of tadalafil would be the absence of the signal for the two protons of the methylene group that has been oxidized.
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Aromatic Protons: The signals for the protons on the indole and benzodioxole rings would remain largely unchanged, appearing in the aromatic region (typically δ 6.5-8.0 ppm).
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Methyl Protons: The singlet for the N-methyl group would be present, likely with a slight shift compared to tadalafil due to the change in the electronic environment.
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Remaining Aliphatic Protons: The other aliphatic protons of the piperazine and tetrahydro-β-carboline rings would show complex multiplets, with their chemical shifts influenced by the new ketone functionality.
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¹³C NMR Spectroscopy:
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New Carbonyl Signal: A new signal in the downfield region, typically δ 190-210 ppm, would be the definitive evidence for the ketone carbonyl carbon.
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Amide/Lactam Carbonyls: The signals for the existing amide and lactam carbonyl carbons would be observed around δ 160-170 ppm.
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Aromatic Carbons: The signals for the aromatic carbons would be present in their characteristic region (δ 100-150 ppm).
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Aliphatic Carbons: The signals for the remaining aliphatic carbons would be observed in the upfield region, with shifts predictable based on their proximity to the various functional groups.
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Part 3: Plausible Formation Pathway
Tadalafil Ketolactam is not a typical synthetic intermediate in the manufacturing of tadalafil. Instead, it is more likely to be formed as a degradation product through oxidative stress. The methylene group adjacent to the lactam nitrogen is susceptible to oxidation.
Caption: Workflow for Isolation and Characterization.
Conclusion
Tadalafil Ketolactam represents a structurally significant derivative of tadalafil, likely arising from oxidative degradation. Its chemical structure, featuring an additional ketone group, has been elucidated through a combination of predictive analysis and the application of standard spectroscopic techniques. For researchers and professionals in drug development, a thorough understanding of this and other potential impurities is paramount. The methodologies outlined in this guide provide a robust framework for the identification, isolation, and characterization of such compounds, ultimately contributing to the development of safer and more effective medicines. The continuous effort to profile and control impurities is a cornerstone of modern pharmaceutical quality assurance.
References
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Assay of Tadalafil in Formulated Tablets via Benchtop qNMR. (2020). Nanalysis Corp. [Link]
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CIALIS (tadalafil) tablets Label. (2003). U.S. Food and Drug Administration. [Link]
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Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. (2020). Molecules, 25(23), 5729. [Link]
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Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids. (2013). RSC Advances, 3(45), 23336-23341. [Link]
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Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. (2015). Molecules, 20(8), 14537-14547. [Link]
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Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. (2016). Journal of Pharmaceutical and Biomedical Analysis, 125, 337-343. [Link]
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Tadalafil - Wikipedia. (n.d.). Wikipedia. [Link]
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Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. (2017). Translational and Clinical Pharmacology, 25(1), 31-37. [Link]
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